molecular formula C17H14O2 B13142013 9H-fluoren-9-yl cyclopropanecarboxylate CAS No. 88070-89-7

9H-fluoren-9-yl cyclopropanecarboxylate

Cat. No.: B13142013
CAS No.: 88070-89-7
M. Wt: 250.29 g/mol
InChI Key: OFYOQOBJMZBBQC-UHFFFAOYSA-N
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Description

9H-fluoren-9-yl cyclopropanecarboxylate is a chemical compound with the molecular formula C17H14O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a cyclopropane ring attached to a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-yl cyclopropanecarboxylate typically involves the reaction of fluorene with cyclopropanecarboxylic acid under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the carboxylic acid, followed by the addition of fluorene to form the desired ester. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-yl cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of fluorenone or fluorenecarboxylic acid.

    Reduction: Formation of 9H-fluoren-9-yl cyclopropanol.

    Substitution: Formation of various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

9H-fluoren-9-yl cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-yl cyclopropanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The cyclopropane ring and ester group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    9-Fluorenylmethyl chloroformate: Another fluorene derivative used as a protecting group in peptide synthesis.

    9H-fluoren-9-ylmethanol: A related compound with a hydroxyl group instead of the ester group.

    9H-fluoren-9-yl acetate: Similar structure but with an acetate group instead of a cyclopropanecarboxylate group.

Uniqueness

9H-fluoren-9-yl cyclopropanecarboxylate is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

88070-89-7

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

9H-fluoren-9-yl cyclopropanecarboxylate

InChI

InChI=1S/C17H14O2/c18-17(11-9-10-11)19-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,11,16H,9-10H2

InChI Key

OFYOQOBJMZBBQC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)OC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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